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GSK6853 and BRPF1b Inhibitor Profiling

The following table summarizes the available biophysical and biochemical data for GSK6853 and other

BRPF1b binders, which were characterized using a multi-technique workflow that included ligand-observed

NMR [1] [2].

Table 1: Biophysical and Biochemical Profile of BRPF1b Inhibitors

Compound
Molecular
Weight
(g/mol)

KD
(μM)

Association
Rate (ka,
M⁻¹s⁻¹)

Dissociation
Rate (kd, s⁻¹)

Thermal
Shift
(ΔTm, °C)

Ligand-
Observed
NMR Binding

GSK6853 409 0.078 1.3 x 10⁶ 0.01 +19.9 Not
Determined

(n.d.) [1]

NI-57 383 0.086 1.9 x 10⁷ 0.16 +17.0 n.d. [1]

Compound
1

448 44 4.6 x 10⁴ 2.0 +7.2 Yes [1]

Compound
2

431 46 4.8 x 10⁴ 2.2 -6.3 Yes [1]
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Compound
Molecular
Weight
(g/mol)

KD
(μM)

Association
Rate (ka,
M⁻¹s⁻¹)

Dissociation
Rate (kd, s⁻¹)

Thermal
Shift
(ΔTm, °C)

Ligand-
Observed
NMR Binding

Compound
3

367 61 3.5 x 10⁴ 2.0 +7.1 Insoluble [1]

Compound
4

369 128 3.0 x 10⁴ 2.1 +10.6 Yes [1]

Compound
5

354 186 8.4 x 10³ 1.6 +4.6 Yes [1]

Experimental Workflow for Hit Identification and
Validation

The data in Table 1 was generated through a comprehensive hit-identification workflow named BioPALS.

This process combines AI-driven virtual screening with multiple, orthogonal biophysical techniques to

identify and validate binders, as illustrated below [1] [2].
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BRPF1b Hit Identification Workflow
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Methodology of Key Techniques:

AI-Driven Virtual Screening (MolPAL): This initial step used the MolPAL algorithm to perform a

structure-based virtual screen of 24.6 million compounds. The algorithm predicts docking scores from
molecular fingerprints and docks only about 1% of the entire library to efficiently identify high-ranking

candidates. For BRPF1b, this process yielded 51 virtual hits for experimental testing [1] [2].
Primary Confirmation with Grating-Coupled Interferometry (GCI): The 51 virtual hits were

experimentally screened at 100 μM using label-free GCI. This technique provides high-resolution data
on binding kinetics (association ka and dissociation kd rates). This primary screen identified 36

binders, and subsequent multicycle kinetics confirmed 20 compounds with KD < 250 μM [1] [2].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.smolecule.com/products/s529491?utm_src=pdf-body-img
https://www.news-medical.net/whitepaper/20251007/Combining-artificial-intelligence-and-biophysics-to-target-BRPF1b.aspx
https://www.azolifesciences.com/whitepaper/20241104/Introducing-BioPALS-A-Versatile-Hit-Identification-Technology-Powered-by-AI-and-Enabled-by-GCI.aspx
https://www.news-medical.net/whitepaper/20251007/Combining-artificial-intelligence-and-biophysics-to-target-BRPF1b.aspx
https://www.azolifesciences.com/whitepaper/20241104/Introducing-BioPALS-A-Versatile-Hit-Identification-Technology-Powered-by-AI-and-Enabled-by-GCI.aspx
https://www.smolecule.com/products/s529491?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Orthogonal Confirmation with Differential Scanning Fluorimetry (DSF): The 36 hits from GCI

were further validated using DSF. A significant thermal shift (ΔTm > ±4 °C) indicates a stable
interaction with the target protein. Thirteen compounds met this criterion, providing orthogonal

confirmation of binding [1] [2].
Ligand-Observed NMR for Binding Topology: From the above steps, a prioritized list of hits (like

Compounds 1-5) was analyzed using ligand-observed NMR. The specific methodology, while not
exhaustively detailed, is reported to have included 1D, STD, waterLOGSY, and CPMG acquisition
methods in both the presence and absence of the BRPF1b protein [1] [2]. For several ligands, this
analysis allowed researchers to infer the binding topology based on specific chemical shift changes,

which helped verify the docking poses predicted by the MolPAL algorithm [1]. The 1D 1H NMR
spectra for Compound 5, for example, showed clear peak changes upon addition of the BRPF1b

protein [1].

GSK6853 as a Benchmark Tool

While direct NMR binding topology data for GSK6853 is not available in the search results, this compound

is well-established in the literature as a highly potent and selective chemical probe for the BRPF1

bromodomain [3]. Its strong binding affinity (KD = 0.078 μM) and significant stabilization of the protein

(ΔTm = +19.9°C) make it a benchmark against which new hits (like Compounds 1-5) are compared [1]. Its

mechanism of action has been independently validated in cancer models, where it inhibits non-small cell

lung cancer (NSCLC) cell proliferation by disrupting the JAK2/STAT3 signaling pathway and suppressing

CCNA2, leading to cell cycle arrest [4].

The diagram below summarizes this mechanism of action based on the findings from preclinical studies [4].
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GSK6853 Mechanism in NSCLC Cells

GSK6853 inhibits BRPF1b
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STAT3 signaling
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Key Comparisons and Conclusions

Affinity vs. Novel Chemotypes: GSK6853 and NI-57 are mature, high-affinity tools (nanomolar KD),
while the newer hits (Compounds 1-5) are weaker, micromolar binders. The value of these new

compounds lies in their novel chemotypes, which provide fresh starting points for medicinal
chemistry optimization [1] [2].

Role of Ligand-Observed NMR: In this context, ligand-observed NMR served as a crucial
validation step to confirm binding and provide initial insights into the binding mode of the newly

discovered hits. Its application to a well-characterized probe like GSK6853 may be redundant, as its
binding mode has likely been elucidated via more definitive methods like X-ray crystallography [3].

Workflow Efficiency: The integrated AI-to-NMR workflow demonstrated a very high hit rate (39%),
showcasing its power to rapidly identify and characterize new binders for challenging targets like

BRPF1b [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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